MDR Reversal: Cinchonine Sulfate Is a More Potent P-Glycoprotein Inhibitor Than Quinine at Lower Concentrations
In a direct comparative study on the human multidrug-resistant leukemic cell line K562/ADM, cinchonine was significantly more potent than quinine as an MDR-reversing agent. Cinchonine achieved maximal potentiation of doxorubicin, vincristine, and mitoxantrone cytotoxicity at 5 µM, whereas quinine required 10 µM to reach its plateau [1]. Critically, at low concentrations cinchonine was significantly more effective: quinine induced only a dose-dependent increase of doxorubicin uptake reaching approximately 200% at 40 µM, while cinchonine induced a rapid and significant increase in accumulation of all three cytotoxic drugs, plateauing between 5 and 10 µM [1]. Additionally, the free (unbound) fraction of cinchonine in plasma was 37–55% versus only 20–30% for quinine, indicating superior bioavailability of the active species [1]. In a separate in vivo study, oral cinchonine demonstrated 44% absolute bioavailability compared to 30% for oral quinine in rats [2].
| Evidence Dimension | MDR reversal potency – concentration for maximal effect on K562/ADM cells |
|---|---|
| Target Compound Data | Maximal cytotoxicity potentiation at 5 µM; free plasma fraction 37–55% |
| Comparator Or Baseline | Quinine: maximal effect plateau at 10 µM; free plasma fraction 20–30% |
| Quantified Difference | Cinchonine reaches maximal effect at half the concentration of quinine (~2× potency advantage); ~1.7–1.8× higher free plasma fraction |
| Conditions | Human leukemic K562/ADM cell line; in vitro cytotoxicity and drug uptake assays in serum-free medium and plasma |
Why This Matters
For researchers designing MDR circumvention protocols or clinical formulation studies, cinchonine sulfate offers a quantifiable potency and bioavailability advantage over quinine sulfate, enabling lower dosing or more robust target engagement.
- [1] Genne P, Duchamp O, Solary E, Pinard D, Belon JP, Dimanche-Boitrel MT, Chauffert B. Comparative effects of quinine and cinchonine in reversing multidrug resistance on human leukemic cell line K562/ADM. Leukemia. 1994;8(1):160-164. PMID: 8289482. View Source
- [2] Genne P, Duchamp O, Solary E, Magnette J, Belon JP, Chauffert B. Cinchonine per os: efficient circumvention of P-glycoprotein-mediated multidrug resistance. Anticancer Drug Des. 1995;10(2):103-118. PMID: 7710633. View Source
